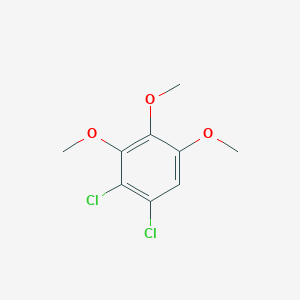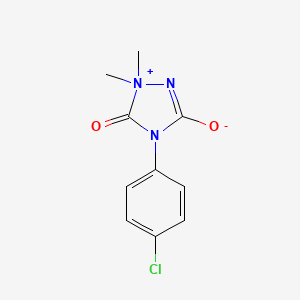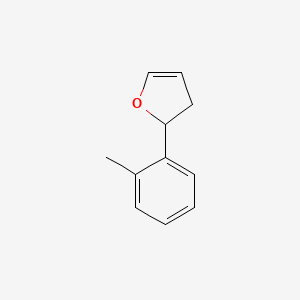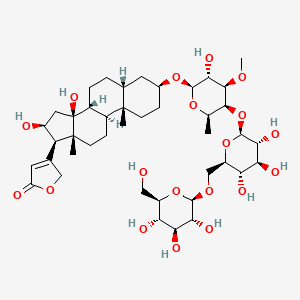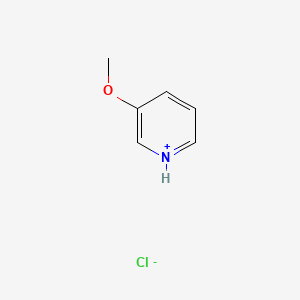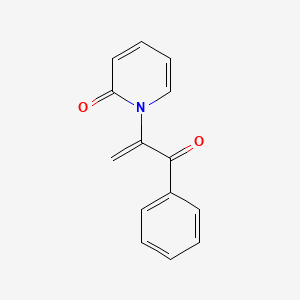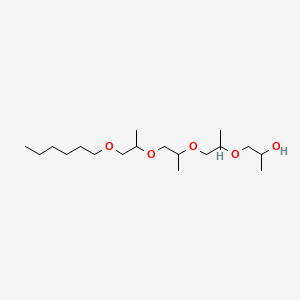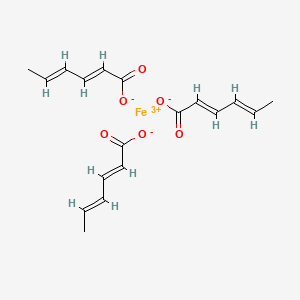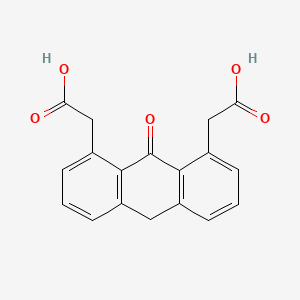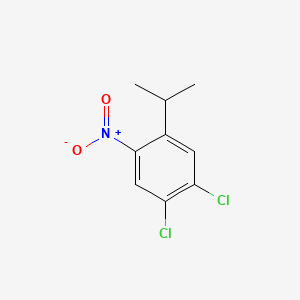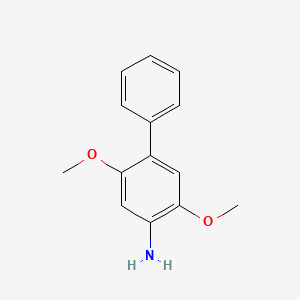
2,5-Dimethoxy(1,1'-biphenyl)-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy(1,1’-biphenyl)-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure at the 2 and 5 positions, and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy(1,1’-biphenyl)-4-amine typically involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide, followed by Suzuki coupling with chlorinated phenylboronic acids . This method provides good to excellent yields of the desired methoxylated products. The reaction conditions usually involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene .
Industrial Production Methods
While specific industrial production methods for 2,5-Dimethoxy(1,1’-biphenyl)-4-amine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy(1,1’-biphenyl)-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2,5-Dimethoxy(1,1’-biphenyl)-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethoxy(1,1’-biphenyl)-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor proteins, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,1’-biphenyl: Lacks the amine group, which may affect its reactivity and applications.
4-Amino-1,1’-biphenyl: Lacks the methoxy groups, which can influence its chemical properties and biological activity.
2,5-Dimethoxy-4-nitro-1,1’-biphenyl:
Uniqueness
2,5-Dimethoxy(1,1’-biphenyl)-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
94022-26-1 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2,5-dimethoxy-4-phenylaniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-9-12(15)14(17-2)8-11(13)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
InChI Key |
ZCUNPZLHSGUNOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


